Hydrogen Bond Acceptor Topology Differentiation: 3,5-Dimethoxy vs. Unsubstituted and 3,4-Dimethoxy Analogs
CAS 392241-17-7 possesses six hydrogen bond acceptor (HBA) atoms arising from the 3,5-dimethoxy benzamide moiety and the thiadiazole ring, compared to only three HBA atoms for the unsubstituted benzamide analog N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-06-4), which lacks methoxy groups [1]. While the 3,4-dimethoxy positional isomer retains the same total HBA count (6), the symmetric 3,5-arrangement in CAS 392241-17-7 creates a spatially distinct acceptor pattern that may differentially engage protein binding pockets. The topological polar surface area (TPSA) of CAS 392241-17-7 is computed as 102 Ų [1], compared to an estimated TPSA of approximately 56 Ų for the unsubstituted analog, representing a nearly two-fold difference that has implications for membrane permeability and oral bioavailability predictions [2].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 6; TPSA = 102 Ų; XLogP3 = 3.5; Rotatable bonds = 5 |
| Comparator Or Baseline | Unsubstituted analog (CAS 392241-06-4): HBA = 3; TPSA ≈ 56 Ų; XLogP3 ≈ 3.8 (estimated). 3,4-dimethoxy analog: HBA = 6 (same total count, different topology). |
| Quantified Difference | ΔHBA = +3 vs. unsubstituted analog; ΔTPSA ≈ +46 Ų; ΔXLogP3 ≈ −0.3 (computed vs. estimated). Symmetric vs. asymmetric donor geometry vs. 3,4-isomer. |
| Conditions | Computed physicochemical properties derived from molecular structure (PubChem/Kuujia). No experimental assay data available for direct target engagement comparison. |
Why This Matters
The symmetric 3,5-dimethoxy HBA topology of CAS 392241-17-7 provides a distinct molecular recognition surface for biological targets, making it non-interchangeable with the unsubstituted or 3,4-dimethoxy analogs in SAR studies without risking altered binding modes.
- [1] Kuujia.com. CAS No. 392241-17-7 — Computed Properties table. Available at: https://www.kuujia.com/cas-392241-17-7.html View Source
- [2] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615–2623. DOI: 10.1021/jm020017n. (TPSA and rotatable bond count guidelines for bioavailability.) View Source
